N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride
Description
N-[3-(2-Aminoethanesulfonamido)phenyl]acetamide hydrochloride is a synthetic acetamide derivative featuring a phenyl ring substituted at the 3-position with a 2-aminoethanesulfonamido group (-NHSO₂CH₂CH₂NH₂·HCl). This compound combines the acetamide moiety, known for its role in drug design (e.g., analgesic and antipyretic properties), with a sulfonamido-ethylamine group, which may enhance solubility and bioactivity due to its polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[3-(2-aminoethylsulfonylamino)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-8(14)12-9-3-2-4-10(7-9)13-17(15,16)6-5-11;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZPUSYWLLEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminoethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamido groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 2-aminoethanesulfonamido substituent, which distinguishes it from other N-phenylacetamides. Key comparisons include:
N-(Substituted Phenyl)acetamides with Alkoxy/Chloro Groups
- Examples: N-[5-Methoxy-2-(3-(4-methoxyphenyl)-3-oxo-propenyl)phenyl]acetamide (3a) and N-(3-chloro-4-hydroxyphenyl)acetamide (4) .
- Differences : Methoxy and chloro groups are less polar than sulfonamido, leading to lower water solubility. The target compound’s hydrochloride salt further enhances ionic character, improving bioavailability.
- Synthesis : Pd-catalyzed oxidative coupling (for 3a) vs. photolytic degradation (for 4) .
Agrochemical Chloroacetamides
- Examples: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and Pretilachlor .
- Differences : Alachlor’s methoxymethyl and diethylphenyl groups confer herbicidal activity, whereas the target compound’s sulfonamido group may favor medicinal applications (e.g., antimicrobial or enzyme inhibition).
Tetrahydrocarbazole Derivatives
- Example: N-{3-[(6-chlorotetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide .
- Differences : The carbazole core enables π-π stacking for CNS targeting, whereas the target compound’s linear sulfonamido group may favor renal excretion.
Physicochemical Properties
A comparative analysis of molecular weights, polarities, and synthesis methods is summarized below:
*Calculated based on molecular formulas.
Spectroscopic and Analytical Data
- NMR/MS Trends : Sulfonamido groups in analogs (e.g., ’s carbazoles) show characteristic SO₂ peaks at ~125–130 ppm in ¹³C NMR and S=O stretches at ~1150 cm⁻¹ in IR . Methoxy groups (e.g., 3a) exhibit ¹H NMR signals near δ 3.8 ppm .
- Thermal Stability : Melting points of analogs vary widely (e.g., 162–164°C for 3a vs. decomposition in alachlor), suggesting the target compound’s stability depends on substituent electronics .
Biological Activity
N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antibacterial, and neuroprotective properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a phenylacetamide backbone with an aminoethanesulfonamide substituent, which is critical for its biological interactions. Its structural formula can be represented as follows:
1. Anticancer Activity
Research has indicated that derivatives of N-phenylacetamide, including this compound, exhibit significant anticancer properties. A study focusing on isatin-benzenesulfonamide conjugates demonstrated promising anticancer activity alongside inhibition of carbonic anhydrase (CA) isoforms, particularly hCA I and hCA II. The compound 2h showed effective inhibition profiles with K_i values of 45.10 nM and 5.87 nM, respectively, which are comparable to established inhibitors like acetazolamide .
2. Carbonic Anhydrase Inhibition
Carbonic anhydrases are enzymes that play a vital role in physiological processes such as respiration and acid-base balance. The compound's ability to inhibit CA has been linked to its potential therapeutic applications in conditions like glaucoma and cancer. In vitro studies revealed that certain derivatives exhibited selective inhibition against hCA II, with IC_50 values indicating strong binding affinity .
3. Neuroprotective Effects
In the realm of neuroprotection, compounds related to N-[3-(2-aminoethanesulfonamido)phenyl]acetamide have shown efficacy in protecting neuronal cells from oxidative stress. For instance, one study reported that specific derivatives could protect PC12 cells from sodium nitroprusside-induced damage, highlighting their potential in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to effectively bind to the active sites of carbonic anhydrases, disrupting their function.
- Cellular Protection : By modulating oxidative stress pathways, it aids in protecting neuronal integrity.
- Cytotoxicity : Some derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, making them candidates for targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
